Benzenesulfonic acid, 2,2'-(carbonyldiimino)bis[5-amino-
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Overview
Description
Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- is a complex organic compound with the molecular formula C13H14N4O7S2 and a molecular weight of 402.4 g/mol . This compound is characterized by the presence of sulfonic acid groups and amino groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with sulfuric acid under high temperatures and pressures. The resulting product is then purified through various methods such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, potassium permanganate for oxidation, and hydrogen gas for reduction. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated benzene derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- include:
Benzenesulfonic acid: A simpler compound with only one sulfonic acid group.
Sulfanilic acid: Contains both sulfonic acid and amino groups but lacks the carbonyldiimino linkage.
p-Toluenesulfonic acid: Similar structure but with a methyl group attached to the benzene ring.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,2’-(carbonyldiimino)bis[5-amino- lies in its complex structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
33719-44-7 |
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Molecular Formula |
C13H14N4O7S2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-amino-2-[(4-amino-2-sulfophenyl)carbamoylamino]benzenesulfonic acid |
InChI |
InChI=1S/C13H14N4O7S2/c14-7-1-3-9(11(5-7)25(19,20)21)16-13(18)17-10-4-2-8(15)6-12(10)26(22,23)24/h1-6H,14-15H2,(H2,16,17,18)(H,19,20,21)(H,22,23,24) |
InChI Key |
YZINHSYVVYIZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)NC(=O)NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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